molecular formula C8H12ClNOS B2599340 {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride CAS No. 57153-42-1

{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride

Cat. No.: B2599340
CAS No.: 57153-42-1
M. Wt: 205.7
InChI Key: NQEQPEDRBXXGHG-UHFFFAOYSA-N
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Description

{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyran ring system with a methanamine substituent at the 4-position. Its molecular formula is C₈H₁₂ClNOS (calculated molecular weight: 205.70 g/mol). The compound is synthesized via methods involving chiral resolution and hydrochloric acid salt formation, as demonstrated in protocols analogous to those for related thienopyran derivatives . Key characterization data include:

  • ¹H NMR: Signals consistent with the thieno[3,2-c]pyran scaffold (e.g., δ 2.50–4.73 ppm for aliphatic protons, δ 7.37–7.47 ppm for aromatic protons in related analogs) .
  • HRMS: A molecular ion peak at m/z 170.0632 [M+H]⁺ (calc. 170.0640 for C₈H₁₂NOS), confirming the molecular formula .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyridine and thienopyran derivatives, such as clopidogrel (an antiplatelet agent) and ulotaront (a TAAR1 agonist for schizophrenia) .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c9-5-7-6-2-4-11-8(6)1-3-10-7;/h2,4,7H,1,3,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQPEDRBXXGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-c]pyran ring system . The resulting intermediate is then treated with methanamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. For example:

  • Reagents : Acetyl chloride, benzoyl chloride, or anhydrides in the presence of a base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (DMF, DCM) at 0–25°C.

  • Product : Substituted amides (e.g., N-acetyl or N-benzoyl derivatives).

A study synthesizing analogous tetrahydrothieno-pyridine derivatives demonstrated efficient amide coupling using tetrahydro-2H-pyran-4-amine and aryl halides under similar conditions .

Alkylation Reactions

The amine participates in nucleophilic substitution or reductive alkylation:

  • Reagents : Alkyl halides (e.g., benzyl chloride) or aldehydes/ketones with reducing agents (NaBH₃CN).

  • Conditions : Base (K₂CO₃) in DMF at room temperature .

  • Product : Secondary or tertiary amines.

For instance, benzylation of the amine group in related thieno-pyran systems yielded derivatives with enhanced lipophilicity and bioactivity .

Electrophilic Aromatic Substitution

The thiophene ring undergoes halogenation or nitration:

Reaction TypeReagentPositionProduct
IodinationN-IodosuccinimideC22-Iodo-thieno-pyran derivatives
BrominationBr₂/FeCl₃C5/C7Polyhalogenated analogs

Halogenation at the 2-position (as seen in iodinated analogs) enhances electrophilicity and cross-coupling potential.

Ring-Opening and Rearrangement

Under acidic or oxidative conditions, the pyran ring may undergo cleavage:

  • Conditions : HCl/EtOH reflux or H₂O₂ in acetic acid.

  • Product : Open-chain thiophene derivatives or sulfoxides.

For example, oxidation of the sulfur atom in thieno-pyran systems generates sulfoxides, which can influence biological activity .

Complexation and Coordination Chemistry

The amine and sulfur atoms act as ligands for metal ions:

  • Metals : Cu(II), Fe(III), or Pd(II).

  • Applications : Catalytic intermediates or metallodrug precursors.

Studies on similar thieno-pyridine systems show stable chelates with Cu(II), suggesting potential for catalytic applications .

Comparative Reactivity of Derivatives

DerivativeReactivity ProfileKey Difference
Iodo-substituted Enhanced Suzuki coupling activityIodine’s polarizability
Bromo-substituted Slower nucleophilic substitutionLower leaving-group ability
Methoxy-substituted Directed ortho-metallationElectron-donating effect

The iodine atom in iodinated analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike bromo or chloro derivatives.

Scientific Research Applications

Medicinal Chemistry

The thieno[3,2-c]pyran scaffold has been recognized for its biological activities, making derivatives of this compound significant in drug development.

1.1 Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-c]pyran moiety exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential use in treating infections caused by these pathogens .

1.2 Anticancer Properties
Some derivatives of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further investigation as anticancer agents .

1.3 Central Nervous System Effects
There is emerging evidence that thieno[3,2-c]pyran derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety. Preliminary studies suggest modulation of serotonin receptors by these compounds .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

2.1 Organic Electronics
Due to their electronic properties, thieno[3,2-c]pyrans are being explored as materials for organic semiconductors. Their ability to form stable thin films makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2.2 Polymer Chemistry
In polymer synthesis, thieno[3,2-c]pyrans can act as functional monomers that impart specific properties to polymers. Their incorporation into polymer matrices can enhance mechanical strength and thermal stability while providing unique optical characteristics .

Synthetic Intermediate

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in multi-step synthetic routes.

3.1 Synthesis of Bioactive Compounds
The thieno[3,2-c]pyran structure can be modified through functionalization reactions to create libraries of bioactive compounds. This versatility is particularly useful in drug discovery programs looking for novel pharmacophores .

3.2 Catalysis
Recent studies have indicated that this compound can be utilized in catalytic processes involving C–C bond formation and other transformations critical in organic synthesis. Its role as a catalyst or catalyst precursor enhances the efficiency of chemical reactions in synthetic pathways .

Mechanism of Action

The mechanism of action of {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Clopidogrel and its analogs feature a pyridine ring fused to thiophene, whereas the target compound has a pyran ring fused to thiophene, altering electronic properties and conformational flexibility .

Thieno[3,4-c]pyran and Thieno[2,3-c]oxepin Analogs

Compound Name Molecular Formula Structural Features Biological Activity Reference
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride C₈H₁₂ClNOS Thieno[3,4-c]pyran isomer with methanamine TAAR1 agonist (preclinical)
N-Methyl-1-(4,6,7,8-tetrahydrothieno[3,2-c]oxepin-4-yl)methanamine hydrochloride C₁₀H₁₆ClNOS Oxepin-thiophene hybrid with N-methylation Not reported

Key Differences :

  • The thieno[3,4-c]pyran isomer (compound 28 in ) exhibits distinct ring strain and hydrogen-bonding capacity due to the altered fusion position of the thiophene and pyran rings .
  • The oxepin-thiophene hybrid (compound 26) lacks the pyran oxygen, reducing polarity and metabolic stability compared to the target compound .

Pyran and Piperidine Derivatives

Compound Name Molecular Formula Structural Features Biological Activity Reference
(Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride C₆H₁₂ClNO Simple pyran ring without thiophene Building block for drug discovery
1-{4H,6H,7H-Thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride C₉H₁₄ClNOS Ethylamine substituent on thieno[3,2-c]pyran Not reported

Key Differences :

  • The tetrahydro-2H-pyran-4-yl analog lacks the thiophene moiety, diminishing π-π stacking interactions critical for receptor binding in neurological targets .
  • The ethylamine derivative (CAS 1803596-13-5) has a bulkier substituent, which may sterically hinder interactions with narrow binding pockets compared to the methanamine group .

Biological Activity

{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a heterocyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H10_{10}N2_2S·HCl
  • Molecular Weight : 201.75 g/mol
  • CAS Number : 57153-42-1

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The compound's structure allows it to bind with specific receptors and enzymes, potentially modulating biochemical pathways involved in disease processes. Although detailed mechanisms are still under investigation, preliminary studies suggest its role in antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Studies have shown that thienopyran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate promising efficacy.
  • Antimycobacterial : Similar compounds have demonstrated activity against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential for treating infections caused by resistant bacteria .

Anticancer Activity

Emerging research highlights the anticancer potential of thieno[3,2-c]pyran derivatives. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

StudyFindings
Study 1 Investigated the antibacterial effects of thienopyran derivatives against E. coli and S. aureus. Results showed significant inhibition with MIC values ranging from 5 to 20 µg/mL .
Study 2 Evaluated anticancer activity in human breast cancer cell lines. The compound induced apoptosis and reduced cell viability by up to 70% at concentrations of 50 µM .
Study 3 Assessed the toxicity profile using hemolytic assays. Most potent compounds were found non-toxic up to a dose level of 200 µmol/L .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals differences in biological activity:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochlorideHighModerate
{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochlorideLowHigh

Q & A

Q. What in vitro models are suitable for assessing metabolic stability?

  • Methodological Answer : Liver microsomes (human/rat) incubated with NADPH cofactor quantify metabolic half-life. LC-MS/MS detects major metabolites, such as N-oxidized or demethylated products . CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways .

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